(S)-Norreticuline (S)-Norreticuline (S)-norreticuline is a norreticuline. It has a role as an EC 2.1.1.116 [3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase] inhibitor. It is a conjugate base of a (S)-norreticuline(1+). It is an enantiomer of a (R)-norreticuline.
Brand Name: Vulcanchem
CAS No.: 4781-58-2
VCID: VC0119251
InChI: InChI=1S/C18H21NO4/c1-22-17-4-3-11(8-15(17)20)7-14-13-10-16(21)18(23-2)9-12(13)5-6-19-14/h3-4,8-10,14,19-21H,5-7H2,1-2H3/t14-/m0/s1
SMILES: COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O)O
Molecular Formula: C18H21NO4
Molecular Weight: 315.4 g/mol

(S)-Norreticuline

CAS No.: 4781-58-2

Reference Standards

VCID: VC0119251

Molecular Formula: C18H21NO4

Molecular Weight: 315.4 g/mol

(S)-Norreticuline - 4781-58-2

CAS No. 4781-58-2
Product Name (S)-Norreticuline
Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
IUPAC Name (1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Standard InChI InChI=1S/C18H21NO4/c1-22-17-4-3-11(8-15(17)20)7-14-13-10-16(21)18(23-2)9-12(13)5-6-19-14/h3-4,8-10,14,19-21H,5-7H2,1-2H3/t14-/m0/s1
Standard InChIKey FVEMXQCEJGGXJB-AWEZNQCLSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C[C@H]2C3=CC(=C(C=C3CCN2)OC)O)O
SMILES COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O)O
Canonical SMILES COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O)O
Description (S)-norreticuline is a norreticuline. It has a role as an EC 2.1.1.116 [3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase] inhibitor. It is a conjugate base of a (S)-norreticuline(1+). It is an enantiomer of a (R)-norreticuline.
Synonyms (1S)-1,2,3,4-tetrahydro-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-7-isoquinolinol; 2-Demethylreticuline; (-)-(S)-N-Norreticuline; (-)-Norreticuline; (S)-Norreticuline; Norreticuline; (-)-Norreticuline;
PubChem Compound 441069
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator